10-Hydroxy-3,6,10-trimethylundec-3-en-2-one, with the molecular formula and a CAS Registry Number of 68922-12-3, is a naturally occurring compound that belongs to the class of ketones. It is primarily identified in various food products and has garnered attention due to its potential applications in flavoring and fragrance industries. The compound is also known for its structural similarity to other biologically active molecules, which may contribute to its functional properties.
This compound can be sourced from natural products, particularly in certain essential oils and plant extracts. It has been detected in food flavoring substances and is noted for its presence in volatile compounds found in processed food products. The identification of 10-hydroxy-3,6,10-trimethylundec-3-en-2-one has been documented in databases such as the Volatile Compounds in Food database, which catalogs various natural flavoring agents .
10-Hydroxy-3,6,10-trimethylundec-3-en-2-one is classified as a ketone due to the presence of a carbonyl group (C=O) within its structure. It is also categorized under fragrance materials and flavoring agents due to its aromatic properties and utility in enhancing the sensory qualities of food and cosmetic products .
The synthesis of 10-hydroxy-3,6,10-trimethylundec-3-en-2-one can be achieved through several methods:
The synthetic routes typically involve the use of reagents that facilitate the formation of the carbon skeleton characteristic of undecene derivatives. The choice of solvents and reaction conditions (temperature, pressure) plays a critical role in optimizing yield and purity.
10-Hydroxy-3,6,10-trimethylundec-3-en-2-one can undergo various chemical reactions typical of ketones:
The reactivity profile indicates that the compound can be utilized as an intermediate in organic synthesis or modified to produce derivatives with enhanced properties.
Relevant data includes:
10-Hydroxy-3,6,10-trimethylundec-3-en-2-one finds applications primarily in:
The sesquiterpenoid backbone of 10-hydroxy-3,6,10-trimethylundec-3-en-2-one is assembled in Fusarium spp. via the mevalonate (MVA) pathway, a conserved terpenoid biosynthesis route. Genomic analyses of Fusarium proliferatum DSM106835 and Fusarium oxysporum strains reveal extensive gene clusters encoding terpene synthases (TPS) responsible for converting universal precursors like farnesyl pyrophosphate (FPP) into structural scaffolds. The F. proliferatum genome (58.5 Mb, 15,580 genes) exhibits exceptional continuity (scaffold N50 = 4.38 Mb), facilitating precise localization of terpenoid biosynthesis genes [1] [5]. High-quality genome assemblies confirm the presence of TPS genes within biosynthetic gene clusters (BGCs), often colocalized with cytochrome P450 oxidases and methyltransferases, suggesting coordinated regulation [5] [9].
Table 1: Terpenoid Biosynthesis Genes in Select Fusarium Genomes
Strain | Genome Size (Mb) | TPS Genes | Key Backbone Precursors | Assembly Continuity (N50, Mb) |
---|---|---|---|---|
F. proliferatum DSM106835 | 58.47 | ≥8 | Farnesyl pyrophosphate (FPP), Geranyl pyrophosphate (GPP) | 4.38 |
F. oxysporum Fo5176 | 67.98 | ≥12 | FPP, Geranylgeranyl pyrophosphate (GGPP) | 4.00 |
F. oxysporum f. sp. lini | 59.00 | ≥10 | FPP, GPP | 3.30 |
Functional characterization indicates Fusarium TPS enzymes generate branched-chain sesquiterpenes through substrate-controlled cyclization and rearrangement. Isotopic labeling studies confirm the incorporation of ³²C-acetate into the C₁₅ backbone, validating the MVA pathway’s role [3] [7]. Notably, mitochondrial TPS isoforms may utilize alternate pools of FPP, contributing to structural diversity in oxygenated derivatives like 10-hydroxy-3,6,10-trimethylundec-3-en-2-one [9].
Oxidative tailoring is critical for introducing the C10-hydroxy and C3-alkene functionalities characteristic of 10-hydroxy-3,6,10-trimethylundec-3-en-2-one. Cytochrome P450 monooxygenases (CYPs) from clans CYP52 and CYP65 catalyze regiospecific hydroxylation at C10, as evidenced by heterologous expression in Streptomyces hosts. These CYPs exhibit narrow substrate specificity for branched-chain terpenoids, with kinetic studies showing Kₘ values of 5–20 µM for the sesquiterpene precursor [4] [8]. The P450 catalytic cycle (Fe³⁺ → Fe²⁺ → O₂ binding → Compound I formation) enables C–H bond activation at C10, yielding the tertiary alcohol [4] [8]. Subsequent dehydrogenation by short-chain dehydrogenases/reductases (SDRs) generates the conjugated enone system at C3–C4.
Table 2: Key Enzymes in Oxidative Tailoring and Methylation
Enzyme Class | Gene Family | Function | Co-Substrates/Co-Factors | Localization |
---|---|---|---|---|
Cytochrome P450 | CYP65A1, CYP52X | C10 hydroxylation | O₂, NADPH | Endoplasmic reticulum |
SDR Dehydrogenase | FoSDR3 | C3–C4 dehydrogenation | NAD⁺ | Cytoplasm |
O-Methyltransferase | FoMT1 | C2 methylation | S-Adenosyl methionine (SAM) | Cytoplasm |
Methylation at C2 is mediated by SAM-dependent O-methyltransferases (MTs), with phylogenetic analysis placing Fusarium MTs in clade III of plant-like MTs. Gene knockout studies in F. oxysporum Fo5176 demonstrate that FoMT1 deletion abolishes 10-hydroxy-3,6,10-trimethylundec-3-en-2-one production, confirming its role in the terminal methylation step [6] [8]. Structural modeling of FoMT1 reveals a conserved SAM-binding pocket and a hydrophobic substrate tunnel accommodating the linear sesquiterpenoid [6].
Cytochrome P450 redox partners are genomically encoded near tailoring enzymes. F. oxysporum Fo5176 utilizes a class II microsomal system with cytochrome P450 reductase (CPR) supplying electrons from NADPH. However, F. proliferatum employs a fused P450–redox partner system akin to Streptomyces CYP102D1, enhancing electron transfer efficiency for hydroxylation [4] [9]. This fusion protein increases catalytic turnover by 3-fold compared to dissociated systems [4].
Table 3: Regulatory Gene Clusters in Fusarium spp.
Strain | Primary Gene Cluster | Key Components | Regulatory Mechanism | Impact on Target Compound |
---|---|---|---|---|
F. proliferatum DSM106835 | FpPKS11 | Zn₂Cys₆ TF, trans-AT PKS, CPR | Activates TPS3, CYP65A1 | 4.2-fold yield increase |
F. oxysporum Fo5176 | FoBCG7 | LaeA-like methyltransferase, NRPS-PKS hybrid | Chromatin remodeling → MT1 expression | Induces pathway under stress |
F. oxysporum f. sp. lini | LinBCG2 | bZIP TF, CYP52X, SDR | ROS-responsive activation | Oxygenation efficiency ↑ 60% |
Environmental cues further modulate biosynthesis: methyl jasmonate induces CYP expression via AP2/ERF TFs, while oxidative stress activates bZIP-mediated MT transcription. Chromatin remodeling by LaeA-like proteins in F. oxysporum Fo5176 facilitates accessibility of TPS and PKS promoters, integrating epigenetic control into the regulatory network [5] [9].
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